![molecular formula C18H16ClNO3 B2729116 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-chlorobenzamide CAS No. 2034555-77-4](/img/structure/B2729116.png)
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . The chemical structure of benzofuran is composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran consists of a fused ring system containing a benzene ring and a furan ring .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, a cascade reaction composed of a [2+2] annulation of DMF with an aryne followed by a trapping with a sulfur ylide enables the synthesis of a broad range of 2-aroyl benzofurans .Scientific Research Applications
- Benzofuran compounds exhibit promising anti-tumor properties. Research has shown that some substituted benzofurans have significant anticancer effects. For instance, compound 36 (Fig. 8) demonstrated substantial cell growth inhibition across various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
- Benzofuran derivatives have been screened for antibacterial activity against both standard and clinical strains. Researchers have explored their effects on bacterial growth and viability .
- The recently discovered macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity. It holds promise as a potential therapeutic agent for hepatitis C disease .
- Novel methods for constructing benzofuran rings have been developed. For example, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds .
Anti-Tumor Activity
Antibacterial Properties
Anti-Viral Activity
Synthetic Chemistry and Drug Prospects
Natural Product Sources
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-22-17(16-10-12-6-2-5-9-15(12)23-16)11-20-18(21)13-7-3-4-8-14(13)19/h2-10,17H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPDXYBMJBNBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1Cl)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-chlorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.